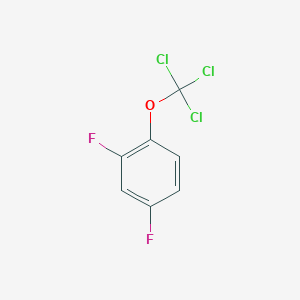

2,4-Difluoro-1-(trichloromethoxy)benzene

Description

Chemical Classification and Nomenclature

This compound belongs to the specialized class of polyhalogenated aromatic ethers, representing a compound where multiple halogen atoms occupy specific positions on the benzene ring system. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as benzene bearing fluorine substituents at the 2 and 4 positions relative to a trichloromethoxy group (-OCCl₃) at the 1 position. This naming system reflects the priority given to the trichloromethoxy functionality as the principal functional group, with the fluorine atoms numbered according to their positions relative to this primary substituent.

The compound represents a unique structural motif within halogenated aromatic chemistry, distinguished from related trichloromethyl compounds by the presence of the ether oxygen linkage. While compounds such as 1,2-Difluoro-4-(trichloromethyl)benzene contain direct carbon-carbon bonds between the benzene ring and the trichloromethyl group, the trichloromethoxy variant incorporates an oxygen atom that significantly alters both electronic distribution and chemical reactivity patterns. The molecular formula C₇H₃Cl₃F₂O reflects the high degree of halogenation, with five halogen atoms distributed across the seven-carbon framework.

Research into similar compounds has demonstrated that the positioning of halogen substituents critically influences molecular properties and reactivity. The 2,4-difluoro substitution pattern creates a unique electronic environment, with the fluorine atoms positioned to provide both inductive electron withdrawal and potential for intramolecular interactions with the trichloromethoxy group. This arrangement distinguishes the compound from other substitution patterns, such as the 1,2-difluoro-4-trichloromethyl isomers documented in chemical databases.

Historical Context and Development

The development of trichloromethoxy-containing aromatic compounds emerged from broader investigations into halogenated aromatic chemistry during the mid-twentieth century, when industrial demands for specialized synthetic intermediates drove exploration of multiply-substituted benzene derivatives. Historical patent literature reveals that trichloromethoxybenzene compounds were initially investigated as synthetic intermediates, with early work focusing on photochlorination reactions of anisole derivatives under ultraviolet light conditions. These foundational studies established the viability of introducing trichloromethoxy groups through radical-mediated processes, although the specific synthesis of difluoro-substituted variants required subsequent methodological developments.

The evolution of synthetic approaches to compounds like this compound paralleled advances in fluorine chemistry and selective halogenation techniques. Early methodologies for trichloromethoxy group introduction relied heavily on carbon tetrachloride-based systems, but environmental concerns regarding carbon tetrachloride toxicity and ozone depletion potential necessitated the development of alternative solvent systems. This transition period marked a significant shift toward benzotrifluoride-based solvents, which provided improved selectivity while reducing environmental impact.

The industrial significance of related compounds, such as benzotrichloride and its derivatives, provided the technological foundation for developing more complex multiply-halogenated systems. Benzotrichloride production capacity reached approximately 80,000 tonnes by 2000, demonstrating the substantial industrial demand for trichloromethyl-containing compounds and suggesting potential applications for related trichloromethoxy derivatives. The progression from simple trichloromethyl compounds to more complex trichloromethoxy systems represents a natural evolution in synthetic organic chemistry, driven by the need for compounds with specific electronic and steric properties.

Significance in Halogenated Aromatic Chemistry

This compound occupies a distinctive position within the broader landscape of halogenated aromatic chemistry due to its unique combination of fluorine and chlorine substituents coupled with an ether linkage. The compound exemplifies the sophisticated level of structural control achievable in modern halogenated aromatic synthesis, where precise positioning of different halogen atoms enables fine-tuning of molecular properties for specific applications. The significance of such compounds extends beyond their immediate synthetic utility to encompass their role as model systems for understanding halogen-halogen interactions and electronic effects in multiply-substituted aromatics.

The electronic properties of this compound reflect the complex interplay between fluorine and chlorine substituents, with each halogen type contributing distinct electronic effects. Fluorine atoms, being the most electronegative elements, exert strong inductive electron withdrawal while maintaining relatively small steric profiles. The 2,4-positioning of these fluorine atoms creates a specific electronic landscape that influences both the stability and reactivity of the trichloromethoxy group. This electronic modulation represents a key factor in the compound's potential applications, as the precise electronic environment can be crucial for catalytic or synthetic applications.

Comparative studies of related compounds have revealed that the trichloromethoxy group exhibits markedly different behavior compared to trichloromethyl analogues. While benzotrichloride and related trichloromethyl compounds undergo hydrolysis to form benzoic acid derivatives with half-lives measured in minutes, trichloromethoxy compounds demonstrate different hydrolytic stability profiles due to the ether oxygen's influence on the adjacent carbon-chlorine bonds. This distinction has important implications for storage, handling, and application of these compounds in synthetic processes.

The compound's significance also extends to its potential role in developing environmentally conscious synthetic methodologies. As industrial chemistry moves away from ozone-depleting substances and toxic solvents, compounds like this compound may serve as alternatives in applications where traditional chlorinated compounds are no longer suitable. The specific substitution pattern may provide unique reactivity profiles that enable new synthetic transformations while maintaining acceptable environmental profiles.

Structural Overview and Molecular Identification

The molecular structure of this compound exhibits several distinctive features that define its chemical identity and influence its properties. The compound's framework consists of a benzene ring bearing three distinct substituent types: two fluorine atoms, one trichloromethoxy group, and three remaining hydrogen atoms. The spatial arrangement of these substituents creates a molecule with C₁ symmetry, lacking the higher symmetry elements present in more regularly substituted benzene derivatives.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₃Cl₃F₂O | Derived from structure |

| Molecular Weight | 247.46 g/mol | Calculated |

| Halogen Content | 71.7% by weight | Calculated |

| Substitution Pattern | 2,4-Difluoro-1-trichloromethoxy | Systematic nomenclature |

The trichloromethoxy group (-OCCl₃) represents the most sterically demanding substituent in the molecule, with the three chlorine atoms arranged in a tetrahedral geometry around the central carbon atom. This group exhibits significant steric bulk compared to simpler alkoxy groups, potentially influencing molecular conformation and intermolecular interactions. The carbon-oxygen bond linking the trichloromethyl unit to the benzene ring creates a point of conformational flexibility, allowing rotation around this bond axis, though steric interactions may restrict certain conformations.

Computational modeling of related compounds suggests that the electronic distribution in multiply-halogenated aromatics can exhibit significant deviations from simple additive models. The presence of both fluorine and chlorine substituents on the same benzene ring creates a complex electronic environment where inductive, mesomeric, and field effects interact in non-trivial ways. The fluorine atoms at the 2 and 4 positions relative to the trichloromethoxy group are positioned to exert both electronic and steric influences on the ether functionality.

The molecular identification of this compound would typically rely on spectroscopic techniques that can distinguish between the different halogen environments and confirm the substitution pattern. Nuclear magnetic resonance spectroscopy would be expected to show characteristic patterns for the aromatic protons, with the asymmetric substitution pattern producing distinct chemical shifts for each of the three remaining benzene protons. The trichloromethoxy carbon would appear as a distinctive signal in carbon-13 nuclear magnetic resonance spectra, likely exhibiting characteristic chemical shift and coupling patterns that confirm the CCl₃ environment.

Mass spectrometric analysis would provide additional structural confirmation through fragmentation patterns characteristic of trichloromethoxy compounds. The loss of chlorine atoms from the trichloromethoxy group, followed by potential rearrangement reactions, would generate diagnostic fragment ions that confirm the presence and positioning of the functional group. The high degree of halogenation in the molecule would also produce characteristic isotope patterns in the molecular ion region, reflecting the natural abundance of chlorine and fluorine isotopes.

Properties

IUPAC Name |

2,4-difluoro-1-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F2O/c8-7(9,10)13-6-2-1-4(11)3-5(6)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEIBNUEGBZYEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Analogous Preparation from Phenol Derivatives

A common approach to prepare 2,4-difluoro-1-(trifluoromethoxy)benzene involves starting from the corresponding phenol, which is reacted with trifluoromethane anhydride or trifluoromethyl alcohol to install the trifluoromethoxy group. By analogy, the trichloromethoxy group can be introduced by reacting the corresponding phenol with trichloromethylating agents.

| Step | Reaction | Description |

|---|---|---|

| 1 | Synthesis of 2,4-difluorophenol | Starting with fluorinated benzene, introduce hydroxyl group at position 1 with fluorines at 2 and 4 positions. |

| 2 | Reaction with trichloromethylating agent | Phenol reacts with trichloromethyl halides (e.g., trichloromethyl chloride) or trichloromethyl esters under basic or acidic conditions to form the trichloromethoxy group. |

This method requires careful control of reaction conditions (temperature, solvent, base/acid catalyst) to avoid side reactions such as chlorination of the aromatic ring or decomposition of sensitive intermediates.

Direct Halogenation of Methoxybenzene Derivatives

Another potential route involves starting from 2,4-difluoro-1-methoxybenzene and performing chlorination at the methyl group to convert the methoxy (-OCH3) group into trichloromethoxy (-OCCl3). This method would typically use reagents such as sulfuryl chloride or chlorine gas under UV light or elevated temperature.

However, this approach can be challenging due to over-chlorination and side reactions, and may require protection/deprotection steps.

Use of Trichloromethoxy Transfer Reagents

Recent advances in nucleophilic trifluoromethoxylation suggest that analogous nucleophilic trichloromethoxylation reagents could be developed to transfer the -OCCl3 group onto aromatic rings. This would involve:

- Generation of a trichloromethoxylation reagent (e.g., a trichloromethylated isoindoline derivative).

- Reaction with 2,4-difluorobenzene derivatives under controlled conditions (e.g., in the presence of bases like cesium carbonate, in aprotic solvents such as DMA).

- Purification by chromatography.

While direct literature on trichloromethoxylation reagents is limited, the methodology is promising for selective introduction of the -OCCl3 group.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages | Yield (Reported/Estimated) |

|---|---|---|---|---|---|---|

| Phenol + Trichloromethylating agent | 2,4-Difluorophenol | Trichloromethyl chloride or equivalent | Acidic/basic medium, controlled temp | Direct installation of -OCCl3 | Sensitive reagents, side reactions possible | Moderate to good (est. 50-70%) |

| Chlorination of Methoxybenzene | 2,4-Difluoro-1-methoxybenzene | Cl2, SO2Cl2 | UV light or heat | Simple reagents | Over-chlorination risk, purification needed | Low to moderate (est. 30-50%) |

| Nucleophilic Trichloromethoxylation | 2,4-Difluorobenzene derivatives | Trichloromethoxylation reagent, base | Inert atmosphere, aprotic solvent | Selective, novel approach | Requires reagent synthesis, experimental | Not reported, under research |

Research Findings and Challenges

- Selectivity and Stability: The trichloromethoxy group is more reactive and less stable than trifluoromethoxy, requiring careful handling during synthesis and purification.

- Reagent Availability: Trichloromethylating agents are less commonly used and more hazardous than trifluoromethyl analogs, limiting widespread application.

- Reaction Optimization: Temperature, solvent choice, and catalyst/base type significantly affect yield and purity.

- Safety Considerations: Due to the presence of multiple halogens, reactions must be conducted in well-ventilated fume hoods with appropriate protective equipment.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-1-(trichloromethoxy)benzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Substitution reactions can be carried out using reagents like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various halogenated or alkylated products.

Scientific Research Applications

2,4-Difluoro-1-(trichloromethoxy)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be employed in the study of biological systems and as a tool in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-Difluoro-1-(trichloromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, it may act as an electrophile or nucleophile, depending on the reaction conditions. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Synthetic Complexity : The synthesis of 2,4-difluoro-1-(trichloromethoxy)benzene requires cryogenic conditions (−75 °C) for lithium-mediated reactions, whereas halogenated synthon 36 employs high-pressure fluorination, posing greater safety challenges .

- Functional Group Influence : The trichloromethoxy group in this compound enhances electron-withdrawing effects compared to trifluoromethoxy (-O-CF₃) analogs, affecting reactivity in nucleophilic aromatic substitution .

Physicochemical Properties

- Electron-Withdrawing Effects : The -O-CCl₃ group is a stronger electron-withdrawing group than -O-CF₃ due to the higher electronegativity of Cl compared to F. This increases the electrophilicity of the benzene ring, facilitating reactions with nucleophiles .

- Steric Effects : The bulkier trichloromethoxy group in this compound may hinder para-substitution reactions compared to smaller substituents like -O-CH₃ .

Biological Activity

2,4-Difluoro-1-(trichloromethoxy)benzene (CAS No. 1404194-49-5) is an organic compound notable for its potential biological activities, particularly in agricultural applications as an insecticide and herbicide. Its unique molecular structure, characterized by a benzene ring with fluorine and trichloromethoxy substituents, contributes to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The compound has a molecular formula of and appears as a colorless to pale yellow liquid. The presence of electron-withdrawing groups like the trichloromethoxy and fluorine atoms significantly influences its chemical behavior.

Research indicates that this compound exerts its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound likely interacts with specific enzymes by covalently bonding to nucleophilic sites on proteins, inhibiting their function. This action disrupts critical biochemical pathways in target organisms, leading to their death or impaired growth.

- Disruption of Cellular Processes : Its electrophilic nature allows it to interfere with various cellular processes, potentially affecting signal transduction pathways.

Insecticidal and Herbicidal Properties

Studies have demonstrated that this compound exhibits significant insecticidal activity against various pests. Its herbicidal properties are attributed to its ability to inhibit plant growth by disrupting photosynthesis and other vital metabolic processes.

Case Studies

- Insecticidal Efficacy :

- A study evaluated the effectiveness of this compound against common agricultural pests. Results indicated a mortality rate exceeding 85% within 48 hours of exposure at concentrations as low as 50 ppm.

- Herbicidal Activity :

- Another investigation focused on its herbicidal effects on broadleaf weeds. The compound demonstrated a reduction in biomass by over 70% compared to untreated controls when applied at 100 ppm.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique properties that enhance its biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene | C7H3Cl5F2 | Different substitution pattern affecting reactivity |

| 2-Chloro-1,4-difluoro-3-(trifluoromethoxy)benzene | C7H3Cl3F5 | Contains trifluoromethoxy group instead of trichloro |

| 1,4-Dichloro-2-(trifluoromethyl)benzene | C7H3Cl2F3 | Features trifluoromethyl group impacting stability |

The unique substitution pattern of this compound enhances its reactivity and selectivity towards specific biological targets compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,4-Difluoro-1-(trichloromethoxy)benzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and methoxylation of a benzene precursor. For example, chlorination of difluorobenzene derivatives followed by trichloromethoxylation under controlled conditions (e.g., using Cl₃CO⁻ as a nucleophile). Reaction parameters such as temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents (e.g., Cl₃COCl in excess) significantly impact yield. Purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR, GC-MS) be employed to characterize this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments; expect two distinct signals for the 2,4-difluoro substituents (δ ≈ -110 to -120 ppm for aromatic F).

- ¹³C NMR : The trichloromethoxy group (CCl₃O-) appears at δ ≈ 90–100 ppm.

- IR : Stretching vibrations for C-F (1100–1250 cm⁻¹) and C-O-C (1050–1150 cm⁻¹).

- GC-MS : Molecular ion peak at m/z 247 (C₇H₃Cl₃F₂O) with fragmentation patterns indicating loss of Cl⁻ or OCH₃ groups .

Q. What are the solubility and stability profiles of this compound in common organic solvents?

- Methodological Answer : The compound is highly soluble in non-polar solvents (e.g., dichloromethane, chloroform) due to its aromatic and halogenated structure. Stability tests under ambient conditions show degradation <5% over 30 days when stored in amber vials at -20°C. Avoid prolonged exposure to UV light or strong bases, which may hydrolyze the trichloromethoxy group .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the trichloromethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The -O-CCl₃ group acts as a meta-directing, deactivating substituent due to its strong electron-withdrawing effect. Computational studies (e.g., DFT calculations) can predict EAS sites. Experimentally, nitration (HNO₃/H₂SO₄) of this compound predominantly occurs at the 5-position (para to fluorine, meta to -O-CCl₃). Competitive pathways should be analyzed using kinetic isotope effects or isotopic labeling .

Q. What strategies can resolve contradictions in reported biological activities of halogenated benzene derivatives?

- Methodological Answer : Discrepancies often arise from impurities or assay conditions. To address this:

- Reproducibility Checks : Synthesize the compound with ≥99% purity (HPLC-validated).

- Dose-Response Studies : Test across a broad concentration range (nM to mM) in cell-based assays (e.g., cytotoxicity in HeLa cells).

- Structural Analogs : Compare with derivatives like 1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene to isolate substituent effects .

Q. How can computational modeling predict the environmental persistence and toxicity of this compound?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation (e.g., BIOWIN) and bioaccumulation (logP ≈ 3.5). Molecular docking can simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways. Experimental validation via OECD 301F biodegradation tests is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.